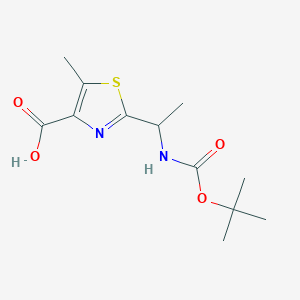
2-(1-((叔丁氧羰基)氨基)乙基)-5-甲基噻唑-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid is a chemical compound that features a thiazole ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine group
科学研究应用
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: : The thiazole ring is a common motif in biologically active compounds, and this compound could be used in the development of new drugs or biological probes.
Medicine: : The Boc-protected amine group makes it a useful intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: : It can be used in the development of new materials or as a reagent in chemical manufacturing processes.
作用机制
Target of Action
The compound, also known as 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid, is a derivative of tert-butoxycarbonyl (Boc) amino acids . The Boc group is a widely used amine protecting group in organic synthesis . It plays a significant role in the protection and deprotection of amine functional groups, which are crucial in peptide synthesis .
Mode of Action
The compound interacts with its targets through the Boc group. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses, with reaction times ranging from 2-16 hours depending on the substrate . This interaction leads to changes in the structure of the target molecule, enabling further reactions or transformations.
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis. The Boc group’s protection and deprotection play a significant role in these pathways, enabling the sequential addition of amino acids to form peptides . The compound’s interaction with its targets can influence these pathways, potentially affecting the synthesis of peptides.
Pharmacokinetics
It’s known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . These properties could impact the compound’s bioavailability and its ability to reach its targets in the body.
Result of Action
The primary result of the compound’s action is the deprotection of the Boc group. This process enables the free amine to participate in further reactions, such as the formation of peptides . The compound’s action can therefore facilitate the synthesis of complex organic molecules, including peptides.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the deprotection of the Boc group typically requires specific conditions, such as the presence of TFA and certain temperatures . Additionally, the compound’s solubility in various solvents can affect its ability to interact with its targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid typically involves multiple steps, starting from simpler precursors
Thiazole Synthesis: : The thiazole ring can be synthesized through a cyclization reaction involving aminothiols and α-haloketones.
Carboxylation: : The carboxylic acid group can be introduced through oxidation reactions, such as the use of potassium permanganate (KMnO₄) or other oxidizing agents.
Boc Protection: : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistency.
化学反应分析
Types of Reactions
Oxidation: : The carboxylic acid group can be introduced through oxidation reactions.
Reduction: : Reduction reactions can be used to modify the thiazole ring or other functional groups.
Substitution: : Substitution reactions can be employed to introduce various substituents on the thiazole ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), sodium hypochlorite (NaOCl)
Reduction: : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: : Various alkyl halides, amines, and other nucleophiles
Major Products Formed
Oxidation: : Carboxylic acids
Reduction: : Alcohols, amines
Substitution: : Alkylated or acylated derivatives
相似化合物的比较
Similar Compounds
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: : Another Boc-protected amine with a different ring structure.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid: : Similar Boc-protected amine but with an azetidine ring instead of a thiazole ring.
Uniqueness
The presence of the thiazole ring in 2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid distinguishes it from other Boc-protected amines, providing unique chemical and biological properties.
属性
IUPAC Name |
5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-6(13-11(17)18-12(3,4)5)9-14-8(10(15)16)7(2)19-9/h6H,1-5H3,(H,13,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZYPKDFEHTFOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(C)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
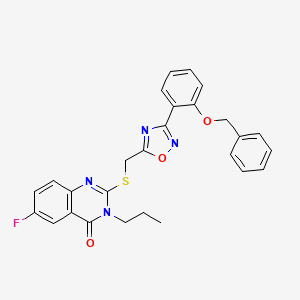
![N-(2,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2375999.png)
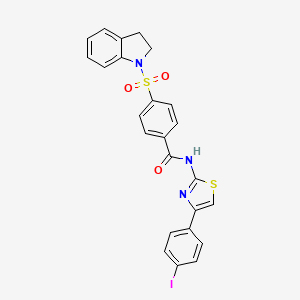
![1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2376001.png)
![2-(4-ethylphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2376004.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2376008.png)
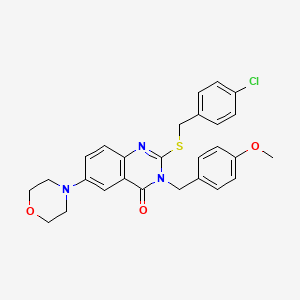
![N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2376011.png)
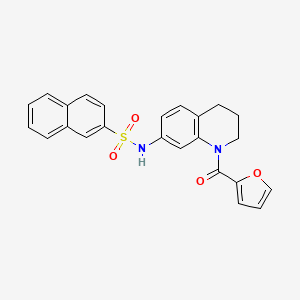
![N-((1-isopropylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2376013.png)
![[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2376014.png)
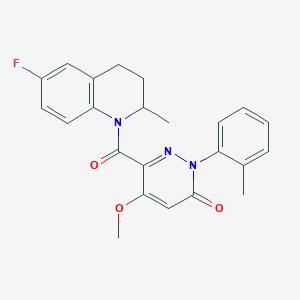
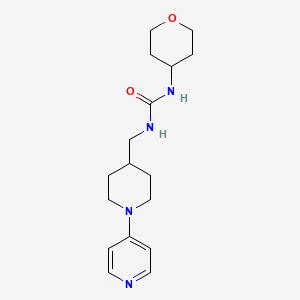
![5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2376019.png)
